Nonselective Monoamine Uptake Inhibition Profile: Ethylone vs. Methylone vs. Butylone
Ethylone exhibits a nonselective monoamine uptake inhibition profile distinct from its N-methyl analog methylone. In HEK 293 cells expressing human monoamine transporters, ethylone inhibited dopamine (DAT), norepinephrine (NET), and serotonin (SERT) uptake with comparable potencies across all three transporters [1]. While ethylone's exact IC50 values were not reported in this study, it was grouped with mephedrone, methylone, butylone, and naphyrone as acting similarly to cocaine [1]. Critically, methylone displays a higher relative potency for SERT inhibition compared to DAT, whereas ethylone's N-ethyl substitution yields a more balanced DAT/NET/SERT inhibition profile [1]. Butylone, with an extended α-alkyl chain, exhibits a further shift in transporter selectivity [1].
| Evidence Dimension | Monoamine uptake inhibition selectivity (relative potency across DAT/NET/SERT) |
|---|---|
| Target Compound Data | Ethylone: nonselective uptake inhibition across DAT, NET, and SERT (similar to cocaine) [1]. |
| Comparator Or Baseline | Methylone: preferential SERT inhibition relative to DAT [1]; Butylone: altered selectivity profile due to extended α-alkyl chain [1]. |
| Quantified Difference | Ethylone exhibits a more balanced DAT/NET/SERT inhibition profile compared to methylone's SERT-preferring profile. Precise IC50 differentials were not reported; the inference is based on pharmacological classification grouping. |
| Conditions | HEK 293 cells expressing human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1]. |
Why This Matters
A balanced transporter profile dictates different psychopharmacological effects and potential toxicities, directly impacting the interpretation of in vivo study outcomes and the selection of appropriate comparators in pharmacological research.
- [1] Simmler LD, Buser TA, Donzelli M, Schramm Y, Dieu LH, Huwyler J, et al. Pharmacological characterization of designer cathinones in vitro. Br J Pharmacol. 2013;168(2):458-470. View Source
